molecular formula C47H72O3 B14530876 2,2'-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) CAS No. 62453-05-8

2,2'-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol)

Cat. No.: B14530876
CAS No.: 62453-05-8
M. Wt: 685.1 g/mol
InChI Key: ZOHBOLYEXZNWAV-UHFFFAOYSA-N
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Description

2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) is a complex organic compound known for its unique structure and properties. This compound features a phenylene core with nonyl groups and hydroxyl functionalities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-nonylbenzaldehyde with 4-nonylphenol in the presence of a base, followed by a condensation reaction to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various alkylated or acylated derivatives .

Scientific Research Applications

2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups can form hydrogen bonds with active sites, influencing biochemical pathways and cellular processes. Its nonyl groups contribute to hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)
  • 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol)

Uniqueness

2,2’-[(2-Hydroxy-5-nonyl-1,3-phenylene)bis(methylene)]bis(4-nonylphenol) is unique due to its specific substitution pattern and the presence of nonyl groups, which impart distinct physical and chemical properties. These features differentiate it from other similar compounds and contribute to its specialized applications in various fields .

Properties

CAS No.

62453-05-8

Molecular Formula

C47H72O3

Molecular Weight

685.1 g/mol

IUPAC Name

2,6-bis[(2-hydroxy-5-nonylphenyl)methyl]-4-nonylphenol

InChI

InChI=1S/C47H72O3/c1-4-7-10-13-16-19-22-25-38-28-30-45(48)41(32-38)36-43-34-40(27-24-21-18-15-12-9-6-3)35-44(47(43)50)37-42-33-39(29-31-46(42)49)26-23-20-17-14-11-8-5-2/h28-35,48-50H,4-27,36-37H2,1-3H3

InChI Key

ZOHBOLYEXZNWAV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)O)CC2=CC(=CC(=C2O)CC3=C(C=CC(=C3)CCCCCCCCC)O)CCCCCCCCC

Origin of Product

United States

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